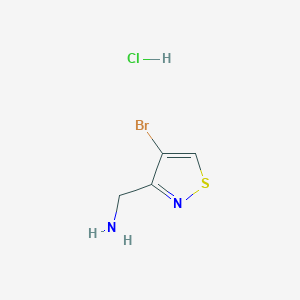
4-ブロモイソチアゾール-3-カルボニトリル
概要
説明
4-Bromoisothiazole-3-carbonitrile is a heterocyclic compound that features a bromine atom at the 4-position and a cyano group at the 3-position of the isothiazole ring. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields.
科学的研究の応用
4-Bromoisothiazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
In general, the mechanism of action of a compound refers to how it interacts with its target to produce a therapeutic effect. This often involves the compound binding to a specific receptor or enzyme, thereby modulating its activity . The biochemical pathways affected by the compound would depend on its specific target and mode of action .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient characteristics can influence its pharmacokinetic properties .
The result of action of a compound refers to the molecular and cellular effects resulting from its interaction with its target. This could include changes in gene expression, enzyme activity, cell signaling, or other biological processes .
The action environment of a compound refers to how environmental factors such as temperature, pH, and the presence of other substances can influence its stability and efficacy .
生化学分析
Biochemical Properties
4-Bromoisothiazole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The interaction between 4-Bromoisothiazole-3-carbonitrile and these enzymes can lead to the modulation of their activity, thereby influencing cellular redox balance. Additionally, 4-Bromoisothiazole-3-carbonitrile has been found to bind to certain proteins involved in signal transduction pathways, such as protein kinases, which can alter their phosphorylation status and downstream signaling events .
Cellular Effects
The effects of 4-Bromoisothiazole-3-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromoisothiazole-3-carbonitrile can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-Bromoisothiazole-3-carbonitrile involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific target. For example, 4-Bromoisothiazole-3-carbonitrile has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromoisothiazole-3-carbonitrile can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Over time, the degradation products of 4-Bromoisothiazole-3-carbonitrile can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies have shown that prolonged exposure to 4-Bromoisothiazole-3-carbonitrile can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Bromoisothiazole-3-carbonitrile vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At higher doses, 4-Bromoisothiazole-3-carbonitrile can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been identified, where the compound’s impact shifts from being protective to harmful. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications .
Metabolic Pathways
4-Bromoisothiazole-3-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through phase I and phase II reactions, including oxidation, reduction, and conjugation processes. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 4-Bromoisothiazole-3-carbonitrile, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Bromoisothiazole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 4-Bromoisothiazole-3-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-Bromoisothiazole-3-carbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biological effects. In the cytoplasm, 4-Bromoisothiazole-3-carbonitrile can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can modulate gene expression by binding to transcription factors. In the mitochondria, this compound can influence mitochondrial function and energy metabolism by interacting with mitochondrial enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisothiazole-3-carbonitrile can be achieved through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
Industrial Production Methods: While specific industrial production methods for 4-Bromoisothiazole-3-carbonitrile are not extensively documented, the general approach involves the use of halogenation reactions and the manipulation of cyano groups on isothiazole rings. The scalability of these reactions would depend on optimizing reaction conditions and yields.
化学反応の分析
Types of Reactions: 4-Bromoisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Sonogashira Coupling: Employs copper and palladium catalysts along with alkynes.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted isothiazoles.
類似化合物との比較
- 3,5-Dibromoisothiazole-3-carbonitrile
- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
特性
IUPAC Name |
4-bromo-1,2-thiazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-8-7-4(3)1-6/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLTPRSCJABOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)



![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)




